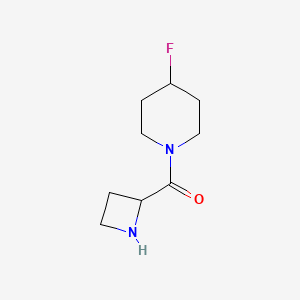

1-(Azetidine-2-carbonyl)-4-fluoropiperidine

Beschreibung

Eigenschaften

IUPAC Name |

azetidin-2-yl-(4-fluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O/c10-7-2-5-12(6-3-7)9(13)8-1-4-11-8/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCJMATBHEVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N2CCC(CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of the Azetidine-2-carbonyl Intermediate

The azetidine-2-carbonyl fragment is typically derived from (S)-azetidine-2-carboxylic acid or related azetidinone intermediates. A notable method involves the stereoselective synthesis of (S)-azetidine-2-carboxylic acid, which is a key intermediate for various inhibitors and azetidinone derivatives.

Resolution and Crystallization: Starting from 1-benzyl-azetidine-2-carboxylic acid, the compound is reacted with D-alpha-phenylethylamine to form a salt. This salt is crystallized and filtered, followed by pH adjustment and salt removal to isolate (S)-1-benzyl-azetidine-2-carboxylic acid with high purity.

Debenzylation: The benzyl protecting group is removed under mild conditions to yield (S)-azetidine-2-carboxylic acid.

This method is valued for its use of inexpensive, readily available raw materials and its operational simplicity, resulting in high purity and yield of the azetidine intermediate.

Preparation of the 4-Fluoropiperidine Component

The 4-fluoropiperidine moiety, particularly 4-fluoropiperidine itself or its derivatives, is synthesized through processes involving fluorinated aromatic precursors.

Noteworthy synthetic approaches include:

Fluorophenyl Piperidine Synthesis: Starting from 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, a sequence of reactions involving formaldehyde addition and reduction yields 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a key intermediate for fluoropiperidine derivatives.

Halogen Introduction: The fluorine substituent is typically introduced early in the synthesis on the aromatic ring to ensure its retention through subsequent steps, despite the higher cost of fluorinated starting materials.

Purification: Reaction products are purified by standard organic extraction and chromatographic methods to achieve high purity.

Coupling to Form 1-(Azetidine-2-carbonyl)-4-fluoropiperidine

The final coupling step involves forming the amide bond between the azetidine-2-carbonyl group and the 4-fluoropiperidine nitrogen.

A representative method includes:

Synthesis of Key Azetidinone Intermediate: A novel stereoselective process prepares azetidinone intermediates by reacting a mesylated hydroxypropionic acid methyl ester derivative with 4-fluoroaniline in the presence of sodium iodide in acetone under reflux. This cyclization yields the azetidinone ring system with high stereoselectivity and yield.

-

Step Reagents/Conditions Outcome Resolution and esterification (+)-2-amino-1-butanol, acidic methanol Resolved methyl ester intermediate Mesylation Methane sulfonyl chloride, triethylamine Mesylated intermediate (formula III) Cyclization 4-fluoroaniline, sodium iodide, acetone, reflux Azetidinone compound (formula I) Yields and Purity: The process achieves high yields (e.g., 22.4 g from 25.9 g starting material) and stereoselectivity, with product purity confirmed by NMR and chromatographic methods.

Summary Table of Preparation Steps

| Step No. | Intermediate / Compound | Key Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | (S)-1-benzyl-azetidine-2-carboxylic acid | Reaction with D-alpha-phenylethylamine, crystallization | Resolution and purification step |

| 2 | (S)-azetidine-2-carboxylic acid | Debenzylation under mild conditions | High purity azetidine acid intermediate |

| 3 | 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | Formaldehyde reaction, reduction | Fluoropiperidine precursor |

| 4 | Mesylated hydroxypropionic acid methyl ester (formula III) | Methane sulfonyl chloride, triethylamine | Key azetidinone intermediate |

| 5 | This compound (final) | 4-fluoroaniline, sodium iodide, acetone, reflux | Cyclization and amide bond formation |

Analytical Data Supporting Preparation

NMR Spectroscopy: Proton and carbon NMR data confirm the structure and stereochemistry of intermediates and final product, showing characteristic chemical shifts for aromatic protons, azetidine ring protons, and fluorine-substituted piperidine moiety.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the target compounds.

Purity Assessments: Chromatographic purity (HPLC) typically exceeds 90%, with isolated yields reflecting efficient synthetic routes.

Analyse Chemischer Reaktionen

1-(Azetidine-2-carbonyl)-4-fluoropiperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Azetidine-2-carbonyl)-4-fluoropiperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-(Azetidine-2-carbonyl)-4-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | pKa (Amine) | Key Features |

|---|---|---|---|---|---|

| 1-(Azetidine-2-carbonyl)-4-fluoropiperidine | 4-Fluoro, 1-(azetidine-2-carbonyl) | C8H12FN2O | 169.20* | ~6.8† | Azetidine carbonyl enhances hydrogen bonding; fluorine lowers amine basicity |

| 4-Fluoropiperidine hydrochloride | 4-Fluoro, HCl salt | C5H9FClN | 297.35‡ | ~7.1 | Lacks azetidine group; simpler structure with higher chloride-adjusted MW |

| tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | 4-Fluoro, 4-aminomethyl, Boc-protected | C11H21FN2O2 | 256.30 | ~8.2 | Bulky tert-butyl group increases steric hindrance; aminomethyl adds polarity |

| 1-(2-Chloroethyl)-4-fluoropiperidine | 4-Fluoro, 1-(2-chloroethyl) | C7H12ClFN | 180.68 | ~7.5 | Chloroethyl chain introduces alkylating potential; higher lipophilicity |

*Calculated based on free base; †Estimated from fluorine’s electronic effects ; ‡From .

Key Observations:

- Fluorine’s Role: Fluorine at the 4-position consistently lowers the pKa of the piperidine amine (by ~0.3–1.0 units compared to non-fluorinated analogs), enhancing oral absorption by reducing ionization at physiological pH .

- Salt Forms : Hydrochloride salts (e.g., 4-fluoropiperidine HCl) exhibit higher molecular weights and altered solubility profiles compared to free bases .

Oral Bioavailability

- Target Compound : The azetidine carbonyl may improve solubility, but fluorine’s pKa-lowering effect could reduce intestinal absorption if the amine becomes too weakly basic. Experimental data are needed to confirm this balance .

- 4-Fluoropiperidine HCl : Rapid absorption is reported in propyl-piperazine analogs, but bioavailability varies due to metabolic susceptibility .

- Boc-Protected Analogs: The tert-butyl group in compounds like tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate enhances metabolic stability but may reduce membrane permeability .

Biologische Aktivität

1-(Azetidine-2-carbonyl)-4-fluoropiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorine atom and an azetidine carbonyl group. This unique structure contributes to its biological activity through specific interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards target proteins, potentially modulating their activity in disease pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing physiological responses.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from key studies:

These studies indicate that the compound exhibits strong anti-cancer properties, particularly in MLL leukemia models, showcasing its potential as a therapeutic agent.

Case Studies

- Acute Leukemia Treatment : A study highlighted the efficacy of compounds similar to this compound in targeting the menin-MLL protein-protein interaction, demonstrating significant potency and selectivity against MLL leukemia cells with IC50 values as low as 2 nM .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of fluorinated analogues, including this compound, against multiple human cancer cell lines (HeLa, A549). The results indicated that while the compound was effective against cancerous cells, it showed reduced toxicity towards normal cell lines, suggesting a favorable therapeutic index .

Therapeutic Applications

The unique biological properties of this compound position it as a candidate for further development in several therapeutic areas:

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(Azetidine-2-carbonyl)-4-fluoropiperidine that influence its reactivity in synthetic chemistry?

- The compound's reactivity is governed by two structural motifs: (1) the azetidine-2-carbonyl group, which introduces ring strain and electrophilic character at the carbonyl carbon, and (2) the 4-fluoropiperidine moiety, where fluorine's electronegativity modulates electron density and steric interactions. The azetidine ring's strain enhances its propensity for nucleophilic attack, while fluorination at the piperidine 4-position stabilizes specific conformations through C–F⋯H–N hydrogen bonding .

- Methodological Insight : Computational modeling (e.g., DFT calculations) combined with experimental probes like X-ray crystallography can validate these structural effects.

Q. What are the optimal reaction conditions for synthesizing this compound?

- Synthesis typically involves coupling azetidine-2-carboxylic acid derivatives with 4-fluoropiperidine under peptide-coupling conditions (e.g., HATU/DIPEA in DMF or dichloromethane). Critical parameters include:

- Temperature : 0–25°C to minimize azetidine ring-opening side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Purification : Gradient flash chromatography (silica gel, 5–20% MeOH/CH₂Cl₂) or recrystallization from ethyl acetate/hexane mixtures .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Stability studies should include:

- Thermal Analysis : TGA/DSC to evaluate decomposition thresholds (e.g., >150°C for thermal stability).

- Photostability : Exposure to UV-Vis light (λ = 254–365 nm) with HPLC monitoring for degradation products.

- pH-Dependent Stability : Incubation in buffered solutions (pH 1–13) followed by LC-MS analysis to identify hydrolytic pathways (e.g., azetidine ring hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Discrepancies in NMR or MS data often arise from dynamic stereochemistry (e.g., chair flipping in piperidine) or fluorine's quadrupolar effects. Mitigation strategies include:

- Variable-Temperature NMR : To freeze conformational dynamics and assign stereochemistry.

- 2D-COSY/NOESY : For resolving overlapping proton signals in crowded regions (e.g., piperidine H-3/H-5).

- High-Resolution MS/MS : To distinguish isobaric fragments from decomposition products .

Q. What experimental strategies are recommended for studying the impact of fluorination position on biological activity?

- A structure-activity relationship (SAR) approach is critical:

- Fluorine Scanning : Synthesize analogs with fluorine at alternative positions (e.g., 3- or 2-fluoropiperidine) using directed C–H fluorination or deoxyfluorination reagents.

- Biological Assays : Compare binding affinities (e.g., SPR or ITC) and metabolic stability (e.g., microsomal incubation) across analogs.

- Computational Docking : MD simulations to assess fluorine's role in target binding (e.g., halogen bonding with kinase ATP pockets) .

Q. How should researchers design experiments to address discrepancies in reported synthetic yields for this compound?

- Systematic optimization via Design of Experiments (DoE) is advised:

- Factors : Catalyst loading, solvent polarity, reaction time.

- Response Variables : Yield, purity (HPLC area %).

- Statistical Analysis : ANOVA to identify significant factors; Pareto charts to prioritize adjustments.

Data Analysis and Theoretical Frameworks

Q. What theoretical frameworks guide the study of this compound's reactivity?

- Key frameworks include:

- Frontier Molecular Orbital (FMO) Theory : Predicts regioselectivity in nucleophilic acyl substitutions (e.g., LUMO localization at the azetidine carbonyl).

- Hammett Substituent Constants : Quantifies fluorine's electron-withdrawing effects on piperidine pKa and nucleophilicity.

- Conformational Analysis : Karplus equation correlations for ³JHH coupling constants in piperidine chair conformers .

Q. How can researchers address conflicting bioactivity data across different assay platforms?

- Cross-validation using orthogonal assays is essential:

- In Vitro vs. Cell-Based Assays : Compare enzyme inhibition (e.g., IC₅₀ in purified kinase assays) with cellular efficacy (e.g., proliferation IC₅₀ in cancer lines).

- Counter-Screening : Test against off-target panels (e.g., CEREP panels) to rule out nonspecific effects.

- Data Normalization : Use Z-factor or SSMD metrics to quantify assay robustness and minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.